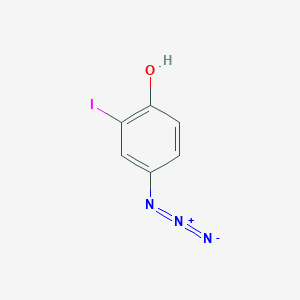

2-Iodo-4-azidophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Iodo-4-azidophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H4IN3O and its molecular weight is 261.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photoaffinity Labeling

One of the primary applications of 2-iodo-4-azidophenol is in photoaffinity labeling , a technique used to study protein interactions and identify binding sites. This compound can covalently bond to target proteins upon exposure to UV light, allowing researchers to investigate substrate binding sites in enzymes such as human liver phenol sulfotransferase (SULT1A1) .

Case Study: Human Liver Phenol Sulfotransferase

In a study published in Molecular Pharmacology, researchers utilized this compound to label SULT1A1, demonstrating its effectiveness in identifying substrate binding sites. The study revealed that the labeling was concentration-dependent and highlighted the potential of this compound for probing enzyme mechanisms .

Protein Engineering

This compound's azide functional group allows for bioorthogonal reactions , making it an essential reagent in protein engineering. Its incorporation into proteins enables site-specific modifications through reactions such as click chemistry, which can be used for labeling proteins with fluorescent tags or other functional groups .

Innovative Uses in Protein Modification

Research has shown that the incorporation of this compound into proteins facilitates the introduction of various labels and probes, enhancing the study of protein dynamics and interactions. For instance, studies have demonstrated its use in modifying green fluorescent proteins (GFP) to alter their fluorescence properties through photochemical control .

Synthesis of Bioactive Compounds

The compound is also utilized as an intermediate in the synthesis of bioactive molecules. Its reactivity allows for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases . The ability to modify the structure of this compound can lead to derivatives with enhanced biological activity.

Example: Antimicrobial Agents

Recent research indicates that derivatives synthesized from this compound could serve as precursors for antimicrobial agents, potentially aiding in the treatment of conditions like tuberculosis . The compound's versatility in synthesis makes it a valuable asset in drug discovery.

Analytical Chemistry Applications

In analytical chemistry, this compound has been employed as a probe for various analytical techniques due to its unique spectral properties. Its azide group can be detected using infrared spectroscopy, making it useful for studying molecular interactions and dynamics .

Summary Table: Applications of this compound

化学反応の分析

Table 1. Thermal Decomposition of Azidophenol Derivatives

| Compound | Decomposition Onset (°C) | Energy Release (J/g) |

|---|---|---|

| 4-Azidophenol | 139 | 1,145 |

| 3,4-Diiodo analog | 124 | 851 |

Reduction Reactions

The azide group in 2-iodo-4-azidophenol is susceptible to chemoselective reduction. Nickel boride (Ni₂B) catalysts enable mild reduction of aromatic azides to amines without affecting iodine or hydroxyl groups :

Reaction Conditions :

-

Catalyst: NiCl₂·6H₂O (10 mol%) with NaBH₄ (3 equiv)

-

Substrate: this compound (0.3 mmol) in degassed THF at 25°C

Selectivity :

-

Tolerates nitriles, esters, and amides (common competing functionalities).

-

Benzyl ethers remain intact, unlike in hydrogenation protocols .

Photochemical Reactions

UV irradiation induces azide decomposition, generating nitrene intermediates. These intermediates undergo:

-

C–H Insertion : Forms covalent bonds with proximal biomolecules (e.g., proteins).

-

Cycloaddition : Reacts with alkynes in bioorthogonal "click" chemistry applications.

Key Finding :

-

Photolysis at 350 nm in argon matrices produces azepinone derivatives via ring expansion, a pathway observed in related azidophenols .

Substitution Reactions

The iodine substituent participates in cross-coupling reactions:

Examples :

-

Suzuki Coupling : With aryl boronic acids under Pd catalysis, replacing iodine with aryl groups.

-

Nucleophilic Aromatic Substitution : Displacement by thiols or amines in polar aprotic solvents.

Limitations :

-

Steric hindrance from the azide group reduces reactivity at the ortho position.

Thermal Decomposition Pathways

Adiabatic calorimetry studies reveal critical safety parameters (Table 2) :

Table 2. Adiabatic Self-Heating of Azidophenols

| Parameter | This compound Analogue | 4-Azidophenol |

|---|---|---|

| T₀ (°C) | 106 | 124 |

| ΔTₘₐₓ (°C/min) | 635 | >250 |

| Φ-TMR (min) | 70 | 120 |

Implications :

特性

CAS番号 |

125728-62-3 |

|---|---|

分子式 |

C6H4IN3O |

分子量 |

261.02 g/mol |

IUPAC名 |

4-azido-2-iodophenol |

InChI |

InChI=1S/C6H4IN3O/c7-5-3-4(9-10-8)1-2-6(5)11/h1-3,11H |

InChIキー |

GSBTZHALUANBIK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])I)O |

正規SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])I)O |

Key on ui other cas no. |

125728-62-3 |

同義語 |

2-iodo-4-azidophenol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。